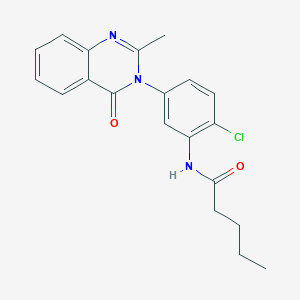
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first identified as a p53 stabilizing compound and has since been investigated for its ability to induce apoptosis in cancer cells.
Applications De Recherche Scientifique
Pesticide Interaction and Residue Formation
One study explored the interaction between herbicides, leading to the formation of a novel residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene, when N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide were applied in combination. This research highlights the potential of such compounds in understanding pesticide residue dynamics and environmental impact R. Bartha, 1969.
Synthetic Studies and Chemical Transformations
Another aspect of scientific research involves the synthesis and transformation of chemical compounds. For instance, studies on N-methylated 5-alkenyloxazolium salts, including transformations into hydroindole and hydroisoquinoline compounds, contribute to the field of natural product synthesis and offer insights into chemical reactivity and mechanism D. Wenkert et al., 2001.
Anticancer Potential and Therapeutic Applications
Research into chloroquine analogs, like N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine, has shown promise in cancer therapies. These studies have demonstrated the ability of chloroquine and its derivatives to sensitize cancer cells to cell-killing effects by ionizing radiation and chemotherapeutic agents, potentially offering a new approach to enhance the efficacy of conventional cancer treatments V. Solomon & Hoyun Lee, 2009.
Antimicrobial Agents
Quinazolinone derivatives, closely related to the chemical structure , have been synthesized and evaluated for their potential as antimicrobial agents. These studies provide valuable information on the antimicrobial properties of quinazolinone derivatives, offering insights into their possible use in combating microbial infections N. Desai, A. Dodiya, & P. N. Shihora, 2011.
Neurokinin-1 Receptor Antagonism
Research on neurokinin-1 receptor antagonists has led to the development of compounds effective in preclinical tests for emesis and depression, showcasing the therapeutic potential of quinazolinone derivatives in neurological conditions Timothy Harrison et al., 2001.
Propriétés
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-3-4-9-19(25)23-18-12-14(10-11-16(18)21)24-13(2)22-17-8-6-5-7-15(17)20(24)26/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYUPALPHQVSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(1-Benzoylpiperidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2778894.png)

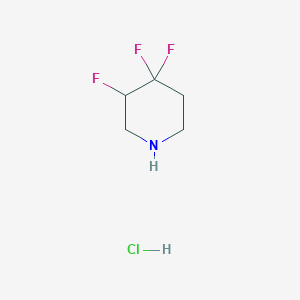
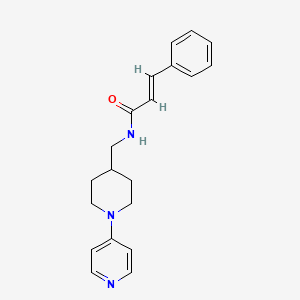
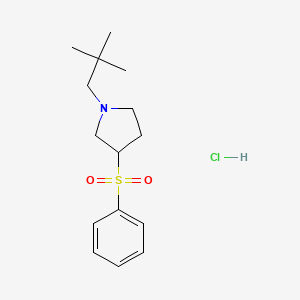

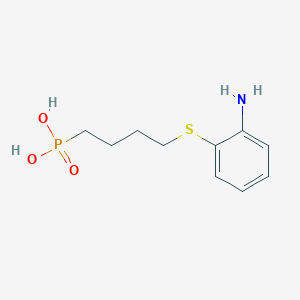
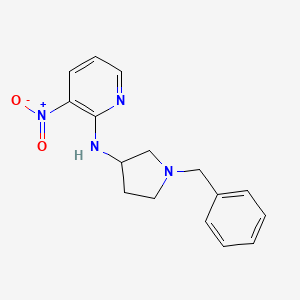

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide](/img/structure/B2778909.png)
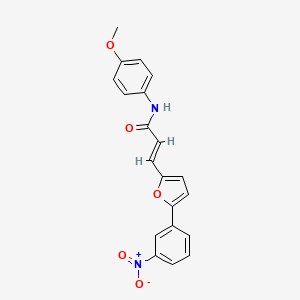


![[2-(1-Bromocyclopropyl)ethynyl]triethylsilane](/img/structure/B2778915.png)